molecular formula C13H10N2O4S B11696251 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid CAS No. 88744-70-1

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

Cat. No.: B11696251
CAS No.: 88744-70-1
M. Wt: 290.30 g/mol
InChI Key: FWTUVJGMKKXNEF-UHFFFAOYSA-N
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Description

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is a small molecule research chemical with the CAS Registry Number 88744-70-1 . It has a molecular formula of C13H10N2O4S and a molecular weight of 290.30 g/mol . This compound is characterized by a benzoic acid core substituted with a {[(2-nitrophenyl)sulfanyl]amino} group, which contributes to its specific physicochemical properties. Computed data indicates it has a topological polar surface area of approximately 120 Ų, a property often associated with membrane permeability and bioavailability, making it a point of interest in drug discovery research . The structure features multiple hydrogen bond donors and acceptors, suggesting potential for diverse molecular interactions . This reagent is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various exploratory studies, including as a building block in organic synthesis, a potential scaffold in medicinal chemistry for developing enzyme inhibitors, or a candidate in chemical biology for probing protein-ligand interactions.

Properties

CAS No.

88744-70-1

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfanylamino]benzoic acid

InChI

InChI=1S/C13H10N2O4S/c16-13(17)9-5-1-2-6-10(9)14-20-12-8-4-3-7-11(12)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FWTUVJGMKKXNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid typically involves the reaction of 2-nitroaniline with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) in 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid participates in acid-base chemistry, acting as a proton donor. This reactivity enables esterification, amide formation, and salt formation under basic conditions.

Oxidation

The sulfanyl group (-S-) is susceptible to oxidation, yielding sulfoxides or sulfones. Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction

The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using catalysts like palladium with hydrogen gas (H₂) or sodium borohydride (NaBH₄). This transformation alters the compound’s electronic properties and biological activity.

Substitution

Electrophilic aromatic substitution or nucleophilic substitution may occur depending on the reagent. For example, the sulfanyl group can react with nucleophiles (e.g., amines, thiols) under basic conditions, leading to substituted derivatives.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation H₂O₂, m-CPBARoom temperature, acidic/basic medium
Reduction H₂/Pd, NaBH₄Hydrogen atmosphere, catalytic metal
Substitution Amines, thiols, Lewis acidsBasic medium (e.g., DMF, THF)

Major Products Formed

Reaction Product Functional Group Changes
Oxidation Sulfoxides/sulfones-S- → -SO-/ -SO₂-
Reduction Aminobenzene derivatives-NO₂ → -NH₂
Substitution Nucleophilic derivatives-S-R (R = substituent)

Antimicrobial Activity

Studies on related sulfonamides (e.g., 4-(substituted phenylsulfonamido)benzoic acid) reveal that substituents like 4-OCH₃ enhance antibacterial activity, while nitro groups (e.g., 4-NO₂) exhibit weaker effects .

Structural Influence on Reactivity

The nitro group’s electron-withdrawing nature increases the sulfanyl group’s susceptibility to oxidation, while the amino group (post-reduction) may enhance nucleophilic substitution .

Comparison with Similar Compounds

Compound Key Features Biological Activity
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid Nitrophenyl-sulfanyl-amino linkagePotential antimicrobial/anticancer properties
4-(Phenylsulfonamido)benzoic acid Sulfonamide groupAntibacterial (e.g., 4-OCH₃ derivative)
5-Nitro-2-thiophenecarboxylic acid Thiophene ring with nitro groupAntimicrobial activity

Mechanistic Insights

The nitro group’s reduction to an amino group alters the compound’s electronic properties, enabling interactions with biological targets (e.g., enzymes or receptors). This transformation is critical for its potential applications in drug discovery.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays. Key findings include:

  • Gram-positive Bacteria : The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Effective against Escherichia coli and Klebsiella pneumoniae.
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

The compound's antimicrobial efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid has also been investigated, particularly against human colorectal cancer cell lines (HCT116). The results indicate:

  • IC50 Values : The compound exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating higher potency.
  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the applications of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid in drug development:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity against various strains, revealing MIC values as low as 1.27 µM against Bacillus subtilis .
    CompoundMIC (µM)Target Organism
    N11.27Bacillus subtilis
    N81.43Escherichia coli
    N221.30Klebsiella pneumoniae
  • Anticancer Screening :
    • In vitro studies demonstrated significant anticancer activity with IC50 values around 4.53 µM against HCT116 cells, surpassing many existing treatments .
    CompoundIC50 (µM)Cancer Cell Line
    N95.85HCT116
    N184.53HCT116

Mechanism of Action

The mechanism of action of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Activities
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid C₁₃H₁₀N₂O₄S 314.30 -NH-S- linker; 2-NO₂ on phenyl ring High electrophilicity; untested bioactivity
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid C₁₄H₈F₃NO₄S 367.28 -S- linker; 2-NO₂ and 4-CF₃ on phenyl Enhanced lipophilicity; potential enzyme inhibitor
2-((2-Nitrophenyl)amino)benzoic acid C₁₃H₁₀N₂O₄ 272.24 -NH- linker (no sulfur); 2-NO₂ on phenyl Reduced steric bulk; unknown activity
3-[(Difluoromethyl)sulfanyl]benzoic acid C₈H₆F₂O₂S 204.20 -S-CF₂H at meta position Increased metabolic stability; fluorinated analog
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid C₁₇H₁₇N₂O₃S 333.39 Thioether with oxoethyl-p-tolyl group Flexible side chain; possible receptor binding
2-Acetylamino benzoic acid methyl ester (Av7) C₁₀H₁₁NO₃ 193.20 Acetylated amino group; methyl ester Anti-tumor activity (IC₅₀: 12–25 µM in cancer cell lines)

Key Observations:

  • Biological Activity: Av7, a methyl ester derivative with an acetylated amino group, exhibits notable anti-tumor activity against gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, suggesting that esterification or acetylation could enhance bioavailability .

Functional Group Impact on Activity

  • Nitro Group Position: The 2-nitro substituent in the parent compound creates a steric and electronic environment distinct from analogs with para-substituents (e.g., 4-CF₃ in C₁₄H₈F₃NO₄S). This may influence binding to nitroreductases or other redox-sensitive targets .
  • Sulfur vs. For example, Av7’s acetylated amino group lacks sulfur but retains anti-tumor efficacy, indicating that electronic modulation (via acetylation) compensates for linker differences .
  • Fluorination: The difluoromethyl-thio analog (C₈H₆F₂O₂S) introduces fluorine’s electronegativity, which may improve metabolic stability and resistance to oxidative degradation compared to non-fluorinated derivatives .

Biological Activity

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid, with the molecular formula C13H10N2O4S, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfanyl group and a nitrophenyl substituent. These characteristics contribute to its significant biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure facilitates diverse biological interactions. The presence of the nitrophenyl group enhances chemical reactivity, while the sulfanyl group may play a crucial role in its biological activity. The following table summarizes key structural features and their implications for biological activity.

Structural FeatureDescriptionImplication for Activity
Sulfanyl GroupContains sulfur atom linked to an amino groupEnhances reactivity with biological targets
Nitrophenyl SubstituentNitro group increases electron affinityPotential for increased antimicrobial activity
Benzoic Acid MoietyAromatic structure provides stabilityFacilitates interactions with cellular components

Antimicrobial Properties

Research indicates that 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid exhibits substantial antimicrobial activity against various pathogens. Studies have shown that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.

  • Case Study : A study evaluated the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound demonstrated MIC values ranging from 20-40 µM against S. aureus and 40-70 µM against E. coli, indicating moderate antibacterial potency .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxicity.

  • Research Findings : In vitro studies reported that 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid exhibited significant cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were noted to be lower than those of conventional chemotherapeutics, suggesting its potential as an anticancer agent .

The mechanism by which 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular proteins through nucleophilic attack facilitated by the sulfanyl group. This interaction may lead to alterations in protein function, contributing to both antimicrobial and anticancer activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-(Phenylsulfonamido)benzoic acidSulfonamide groupAntifungal
4-(Chlorophenylsulfonamido)benzoic acidChlorinated phenyl ringAntimicrobial
4-(Methylphenylsulfonamido)benzoic acidMethylated phenyl ringAntitumor
2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid Sulfanyl and nitrophenyl groupsAntimicrobial, Anticancer

The distinctive combination of both sulfanyl and nitrophenyl groups in 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid enhances its reactivity and potential applications compared to other sulfonamide derivatives.

Q & A

Q. What are the established synthetic routes for 2-{[(2-nitrophenyl)sulfanyl]amino}benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-nitrobenzenesulfenyl chloride (O₂NC₆H₄SCl) with 2-aminobenzoic acid derivatives under acidic conditions (e.g., HCl or H₂SO₄) at 0–6°C promotes sulfenamide bond formation . Yield optimization requires precise stoichiometric control of the sulfenyl chloride and amine precursors, with yields typically reported between 50–70%. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for removing byproducts like unreacted nitroaromatics .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : The aromatic proton signals in the 7.0–8.5 ppm range (integration for nitro-substituted benzene and benzoic acid protons) and the sulfenylamine (–S–NH–) proton near 5.5 ppm (broad singlet) are diagnostic .
  • FT-IR : Stretching vibrations for –COOH (~1700 cm⁻¹), –NO₂ (~1520 and 1350 cm⁻¹), and S–N bonds (~650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Exact mass (e.g., m/z 320.04 for C₁₃H₁₀N₂O₄S) and fragmentation patterns differentiate it from analogs like 4-nitrobenzenesulfonamide derivatives .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is sensitive to light and moisture due to its nitro and sulfenylamine groups. Long-term storage requires desiccated environments (≤6°C) in amber glass vials. Degradation products include sulfonic acid derivatives (via oxidation of –S–NH–) and nitroso byproducts, detectable via TLC (Rf shifts) or HPLC .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of the sulfenylamine moiety in cross-coupling reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) suggest that the nitro group’s para position stabilizes transition states in SNAr reactions, enabling regioselective functionalization at the sulfenylamine site . Experimental validation involves comparing reaction rates with non-nitro analogs (e.g., 2-methylbenzenesulfenyl chloride derivatives) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from impurities or solvent effects. For example, residual DMSO in bioassays can alter membrane permeability. Methodological solutions include:

  • Purity Validation : Use LC-MS to confirm ≥95% purity before assays.
  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 μM) to distinguish specific inhibition from nonspecific cytotoxicity.
  • Control Experiments : Compare with structurally similar but inactive analogs (e.g., 2-aminobenzoic acid without the sulfenyl group) .

Q. How can computational modeling predict the compound’s interaction with biological targets like β-lactamases?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to active sites. Key parameters include:

  • Binding Affinity : The nitro group’s electrostatic interactions with catalytic residues (e.g., Ser70 in β-lactamase).
  • Solvent Accessibility : The benzoic acid moiety’s role in stabilizing hydrogen bonds with water molecules near the binding pocket .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Racemization at the sulfenylamine nitrogen can occur under high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct steps below 10°C to minimize thermal agitation.
  • Chiral Auxiliaries : Use (–)-menthol or Evans’ oxazolidinones to induce asymmetry during sulfenamide formation .

Methodological Notes

  • Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for higher-purity batches (>98%) .
  • Data Reproducibility : Document solvent ratios (e.g., 3:1 hexane/ethyl acetate vs. 2:1) and humidity levels during reactions to address variability .

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